molecular formula C11H15NO2 B128329 4-Oxoadamantane-1-carboxamide CAS No. 155396-16-0

4-Oxoadamantane-1-carboxamide

Cat. No.: B128329
CAS No.: 155396-16-0
M. Wt: 193.24 g/mol
InChI Key: WBKQGUVLWVPHQU-UHFFFAOYSA-N
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Description

Historical Context of Adamantane (B196018) Chemistry and Cage Hydrocarbons

The story of adamantane, the simplest diamondoid, began not in a laboratory but in the analysis of crude oil. bris.ac.ukwikipedia.org First isolated in 1933 from petroleum, its name, derived from the Greek word for diamond, "adamas," reflects the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice. bris.ac.ukwikipedia.orgarxiv.org While its existence was postulated as early as 1924 by H. Decker, who called it "decaterpene," its initial isolation was a landmark event that opened up a new chapter in the chemistry of polyhedral organic compounds. wikipedia.orgrsc.org

Early attempts at laboratory synthesis were challenging. It was not until 1941 that Prelog and Seiwerth achieved the first synthesis of pure adamantane, albeit in very low yields. bris.ac.uk A major breakthrough came in 1957 when Paul von Ragué Schleyer developed a simple, two-step synthesis that made substantial quantities of adamantane accessible from a commercially available precursor. bris.ac.uk This newfound availability fueled a surge in research, allowing chemists to explore the functionalization of the adamantane cage and the synthesis of a wide array of derivatives. nih.govias.ac.in This laid the groundwork for the investigation of their unique properties and potential applications.

Significance of Adamantane Scaffolds in Modern Chemical Synthesis

The adamantane scaffold has become a valuable building block in modern chemical synthesis due to its distinctive structural and physicochemical properties. nih.gov Its rigid, diamondoid structure provides a three-dimensional framework that is virtually strain-free, offering a level of conformational rigidity that is highly desirable in drug design and materials science. wikipedia.orgarxiv.org This rigidity allows for the precise spatial orientation of substituents, which can be crucial for effective interaction with biological targets. nih.gov

Furthermore, the lipophilic nature of the adamantane cage is a key feature. nih.govmdpi.com The introduction of an adamantyl group into a molecule often increases its lipophilicity, which can influence its bioavailability and ability to cross biological membranes. mdpi.com This property has been widely exploited in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. nih.gov Beyond just increasing lipophilicity, the adamantane moiety serves as a non-planar scaffold that helps to move beyond the "flat land" of many traditional drug molecules, enabling more specific and potent interactions with complex biological targets like enzymes and ion channels. nih.govresearchgate.net

Overview of Functionalized Adamantane Derivatives in Scientific Inquiry

The ability to functionalize the adamantane core at its bridgehead and secondary positions has led to a vast and diverse library of derivatives with a wide range of applications. nih.govresearchgate.net These derivatives are broadly studied in fields such as medicinal chemistry, drug development, supramolecular chemistry, and materials science. researchgate.net

In medicinal chemistry, adamantane derivatives have a rich history, with the first major success being the discovery of the antiviral activity of 1-aminoadamantane (amantadine) in 1963. nih.govmdpi.com Since then, adamantane-containing compounds have been investigated for a multitude of therapeutic areas, including antiviral, antidiabetic, anticancer, antimalarial, and anti-inflammatory applications. mdpi.com The introduction of the adamantane scaffold can lead to enhanced biological activity and selectivity for specific receptor subtypes. nih.gov

In materials science, the rigid and well-defined geometry of adamantane makes it an excellent component for the construction of polymers, nanostructured materials, and metal-organic frameworks. researchgate.netmdpi.comcolab.ws Its ability to form strong and directional supramolecular inclusion complexes with host molecules like cyclodextrins has also been leveraged for applications such as removable catalysts. mdpi.com

Specific Research Focus on 4-Oxoadamantane-1-carboxamide

Within the extensive family of adamantane derivatives, this compound holds specific interest. This compound incorporates two key functional groups onto the adamantane scaffold: a keto group at the 4-position and a carboxamide group at the 1-position. The presence of these functional groups on the rigid adamantane framework makes it a valuable intermediate for the synthesis of more complex molecules.

For instance, a patent for inhibitors of 11β-hydroxysteroid dehydrogenase describes the synthesis of N-(2,5-dimethoxybenzyl)-4-oxoadamantane-1-carboxamide, highlighting the utility of the this compound core in creating targeted enzyme inhibitors. googleapis.com The keto group provides a reactive site for further chemical modifications, while the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, which are often crucial for molecular recognition and binding to biological targets. The synthesis of such derivatives underscores the role of this compound as a versatile building block in medicinal chemistry research.

Current Research Landscape and Future Directions for Adamantane Derivatives

The field of adamantane chemistry continues to evolve, with current research focusing on the development of novel synthetic methodologies and the exploration of new applications. researchgate.net There is a growing interest in the synthesis of multi-substituted and hetero-adamantane derivatives, where one or more carbon atoms of the cage are replaced by other elements. nih.gov These modifications offer the potential to fine-tune the electronic and steric properties of the scaffold, leading to compounds with enhanced or novel functionalities. nih.gov

Future directions will likely involve the continued application of adamantane derivatives in drug discovery, particularly in the development of agents targeting complex diseases. nih.gov The unique properties of the adamantane scaffold make it a promising candidate for the design of inhibitors for challenging targets like viral proteins and enzymes involved in metabolic disorders. nih.govresearchgate.net Furthermore, the use of adamantane-based structures in materials science, including the development of advanced polymers and nanostructured materials, is an area of active investigation. researchgate.net The synergistic combination of the adamantane core with other functional moieties will undoubtedly lead to the discovery of new materials with tailored properties.

Data Tables

Table 1: Properties of Adamantane

PropertyValue
Chemical FormulaC₁₀H₁₆
Molar Mass136.238 g·mol⁻¹
AppearanceWhite to off-white crystalline powder
Melting Point270 °C (sublimes)
OdorCamphor-like
Crystal StructureFace-centered cubic
SymmetryTetrahedral (Td)

Source: wikipedia.orgarxiv.org

Table 2: Timeline of Key Events in Adamantane Chemistry

YearEventSignificance
1924H. Decker postulates the existence of "decaterpene"First theoretical conception of the adamantane structure. wikipedia.orgrsc.org
1933Adamantane is first isolated from crude oilDiscovery of the natural occurrence of adamantane. bris.ac.ukrsc.org
1941First laboratory synthesis of adamantane by Prelog and SeiwerthProved the structure of adamantane and opened the door for further study. bris.ac.uk
1957P. v. R. Schleyer develops an efficient synthesis of adamantaneMade adamantane readily available for widespread research. bris.ac.uk
1963Discovery of the antiviral activity of amantadine (B194251)First major therapeutic application of an adamantane derivative. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxoadamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKQGUVLWVPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385763
Record name 4-oxoadamantane-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155396-16-0
Record name 4-oxoadamantane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 Oxoadamantane 1 Carboxamide

Precursor Synthesis and Derivatization Strategies

The synthesis of 4-Oxoadamantane-1-carboxamide and its derivatives relies on the strategic preparation of key intermediates and subsequent functional group transformations.

The primary precursor for the title compound is 4-Oxoadamantane-1-carboxylic acid. This intermediate is typically synthesized from 1-adamantanecarboxylic acid. wikipedia.org The synthesis of 1-adamantanecarboxylic acid itself can be achieved through various methods, such as the carboxylation of adamantane (B196018) using formic acid and sulfuric acid. orgsyn.org Another established method involves the carboxylation of 1-adamantanol (B105290) or 1-bromoadamantane. orgsyn.org A process for producing hydroxy adamantane carboxylic acid compounds is also known, which involves the carboxylation of an adamantane compound followed by an oxidation step to introduce a hydroxyl group. google.com While direct oxidation of the adamantane cage at the C-4 position to a ketone in the presence of a C-1 carboxylic acid is a specific transformation, 4-Oxoadamantane-1-carboxylic acid is often treated as a readily available starting material for more complex syntheses. nih.govgoogle.com

Table 1: General Methods for 1-Adamantanecarboxylic Acid Synthesis
Starting MaterialReagentsKey TransformationReference
AdamantaneFormic acid, t-butyl alcohol, 96% Sulfuric acidDirect Carboxylation orgsyn.org
1-Adamantanol or 1-BromoadamantaneFormic acid, 96% Sulfuric acidCarboxylation orgsyn.org
1-NitroxyadamantaneFormic acid, Sulfuric acid, Urea (B33335)Carboxylation google.com

The direct conversion of 4-Oxoadamantane-1-carboxylic acid to this compound is a standard amidation reaction. A documented method involves reacting the carboxylic acid with another compound in a process that facilitates amide bond formation. google.com While the specific reagents for this patented example are detailed within the context of synthesizing a larger molecule, the general transformation follows established organic chemistry principles. google.com

A general and widely applicable method for converting adamantane-1-carboxylic acid to its corresponding carboxamide, which can be adapted for the 4-oxo derivative, involves a two-step, one-pot procedure. The carboxylic acid is first treated with triethylamine (B128534) and ethyl chloroformate in tetrahydrofuran (B95107) (THF) at a low temperature (-10 °C) to form a mixed anhydride (B1165640) intermediate. Subsequently, aqueous ammonium (B1175870) hydroxide (B78521) is added to the reaction mixture, which then reacts with the anhydride to form the desired primary amide. researchgate.net

Table 2: General Synthesis of Adamantane-1-carboxamide
Starting MaterialReagentsSolventKey StepsYieldReference
Adamantane-1-carboxylic acid1. Triethylamine, Ethyl chloroformate 2. Ammonium hydroxide (30%)Tetrahydrofuran (THF)Formation of mixed anhydride followed by ammonolysis.97% researchgate.net

The synthesis of 1-Isocyanatoadamantan-4-one from 4-Oxoadamantane-1-carboxylic acid is achieved via the Curtius rearrangement. nih.govnih.govwikipedia.org This reaction facilitates the conversion of a carboxylic acid to an isocyanate, which is a versatile intermediate. nih.govnih.gov The rearrangement proceeds through an acyl azide (B81097) intermediate, which upon heating, loses nitrogen gas and rearranges to the isocyanate with retention of the migrating group's stereochemistry. nih.govchemistrysteps.com

In a specific application, 4-Oxoadamantane-1-carboxylic acid was subjected to a one-pot Curtius rearrangement. The process was followed by treatment with tert-butyl alcohol, which trapped the resulting isocyanate to yield tert-butyl N-(4-oxoadamantan-1-yl)carbamate. nih.gov This reaction demonstrates the successful in-situ formation of 1-isocyanatoadamantan-4-one as a reactive intermediate. nih.gov The use of diphenylphosphoryl azide (DPPA) is a common one-pot method for converting carboxylic acids directly to the corresponding acyl azides and triggering the rearrangement. nih.gov

Table 3: Synthesis of 1-Isocyanatoadamantan-4-one Derivative
Starting MaterialReactionReagents/ConditionsIntermediateTrapped ProductYieldReference
4-Oxoadamantane-1-carboxylic acidOne-pot Curtius Rearrangement1. Acyl azide formation 2. Thermal rearrangement 3. Trapping with tert-butyl alcohol1-Isocyanatoadamantan-4-onetert-butyl N-(4-oxoadamantan-1-yl)carbamate78% nih.gov

Further modification of this compound can be performed to achieve specific research goals, typically by targeting its ketone functional group. A key derivatization strategy is reductive amination. This reaction converts the ketone at the C-4 position into an amine. For the related precursor, 4-Oxoadamantane-1-carboxylic acid, reductive amination has been successfully carried out using ammonia (B1221849) in methanol (B129727) (7N NH3/MeOH) and a palladium on carbon (5% Pd/C) catalyst under hydrogen pressure. acs.org This process first forms an imine intermediate, which is then reduced to the corresponding amine. acs.org This methodology is applicable to this compound, allowing for the introduction of an amino group at the C-4 position while preserving the C-1 carboxamide moiety.

Another potential derivatization involves the Baeyer-Villiger oxidation of the ketone, which would convert the cyclic ketone into a lactone (a cyclic ester). This has been demonstrated on a derivative of 4-oxoadamantane, specifically tert-butyl N-(4-oxoadamantan-1-yl)carbamate, using m-chloroperoxybenzoic acid (mCPBA). nih.gov Such a transformation on this compound would yield a ring-expanded lactone framework.

Advanced Synthetic Routes and Framework Construction

The adamantane cage is a rigid, three-dimensional structure that serves as a valuable scaffold in medicinal chemistry and materials science. Its synthesis and derivatization are areas of active research.

The synthesis of the tricyclic adamantane framework can be achieved through total synthesis from simple acyclic starting materials or via ring expansion/contraction reactions of related adamantane homologues. These methods provide access not only to the basic adamantane core but also to specifically substituted derivatives. The construction of 1,2-disubstituted adamantane derivatives is a notable challenge that can be addressed by building the cage framework strategically, complementing methods that rely on direct C-H functionalization. Intramolecular reactions involving reactive species like acylnitrenes have been employed to achieve substitution at non-activated methylene (B1212753) groups, leading to 1,2-difunctionalized adamantanes.

Application of Radical Functionalization Methods to Substituted Adamantanes

Radical functionalization reactions provide a powerful tool for the direct conversion of strong C-H bonds in adamantane derivatives to C-C or C-heteroatom bonds. nih.gov These methods are particularly useful for introducing functional groups onto the adamantane scaffold. While not always the most direct route to this compound, radical reactions can be employed in the initial stages of the synthesis, for example, in the introduction of the carboxyl group or other functionalities that can be later converted to the desired groups.

The high bond dissociation energies of the C-H bonds in adamantane necessitate the use of highly reactive radical species for hydrogen atom abstraction. nih.gov Oxygen-centered radicals, for instance, have been shown to be effective in this regard. Once an adamantyl radical is generated, it can be trapped by various reagents to introduce the desired functional group.

Table 1: Examples of Radical Functionalization Reactions on Adamantane

Radical SourceTrapping ReagentFunctional Group IntroducedReference
PeroxidesCarbon MonoxideCarboxyl nih.gov
Photoexcited Diaryl KetonesAlkenesAlkyl nih.gov

These radical-based methods offer an alternative to traditional ionic reactions and can be particularly useful for substrates that are sensitive to strong acids or bases. rsc.org

Lewis Acid-Promoted Rearrangement Strategies for Adamantane Synthesis

The synthesis of the adamantane skeleton itself can be achieved through Lewis acid-promoted rearrangements of various polycyclic hydrocarbon precursors. researchgate.net A classic example is the rearrangement of dicyclopentadiene (B1670491) to adamantane using a Lewis acid catalyst such as aluminum chloride. This method provides an affordable and scalable route to the basic adamantane core.

While these rearrangement strategies are fundamental to producing the starting adamantane scaffold, they are less commonly employed for the direct synthesis of highly functionalized adamantanes like this compound in a single step. However, the stability of the adamantyl cation, which is a key intermediate in these rearrangements, is a recurring theme in many adamantane functionalization reactions.

Total Synthesis Approaches from Acyclic, Monocyclic, or Bicyclic Starting Materials

The construction of the adamantane framework from simpler, non-polycyclic precursors is a testament to the ingenuity of synthetic organic chemistry. These total synthesis approaches often involve a series of cyclization and rearrangement reactions to build the characteristic tricyclic cage structure. For instance, bicyclo[3.3.1]nonane derivatives are common intermediates in the synthesis of adamantanes.

These total synthesis strategies are generally more complex and less economically viable for the large-scale production of simple adamantane derivatives compared to the rearrangement of polycyclic precursors. However, they offer a high degree of flexibility and can be designed to yield specifically substituted adamantanes that may be difficult to access through direct functionalization of the pre-formed adamantane core.

Specific Reaction Mechanisms and Transformations

The synthesis of this compound relies on a series of specific and well-established organic reactions. The following sections detail some of the key transformations that are integral to the synthetic pathway.

Acylation Reactions Involving Adamantane-1-carbonyl Chloride Derivatives

The final step in the synthesis of this compound is the formation of the amide bond. A common and efficient method for this transformation is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with ammonia or an amine. In this case, 4-oxoadamantane-1-carboxylic acid would first be converted to 4-oxoadamantane-1-carbonyl chloride.

The conversion of the carboxylic acid to the acyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with nucleophiles like ammonia to form the corresponding amide.

Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

ReagentByproducts
Thionyl chloride (SOCl₂)SO₂ (gas), HCl (gas)
Oxalyl chloride ((COCl)₂)CO (gas), CO₂ (gas), HCl (gas)

The subsequent reaction with ammonia is typically carried out in a suitable solvent, and a base is often added to neutralize the HCl byproduct. nih.gov

Curtius Rearrangement in the Synthesis of Adamantyl-containing Carbamates and Amines

The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids to primary amines with the loss of one carbon atom. lookchemmall.com This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to the formation of a carbamic acid, which decarboxylates to yield a primary amine. Alternatively, trapping with an alcohol yields a carbamate.

While not a direct route to this compound, the Curtius rearrangement could be employed to synthesize adamantyl amines from adamantane carboxylic acids. These amines could then be subjected to further functionalization. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Nucleophilic Noradamantane-Adamantane Rearrangements

The interconversion between noradamantane and adamantane derivatives through nucleophilic rearrangements represents a more advanced and intricate approach to the synthesis of substituted adamantanes. These rearrangements often proceed through carbocationic intermediates and are driven by the release of ring strain and the formation of the thermodynamically stable adamantane cage.

These types of rearrangements can be particularly useful for the synthesis of 1,2-disubstituted adamantanes. researchgate.net While a direct application to the synthesis of this compound is not straightforward, these methods highlight the rich and complex chemistry of the adamantane ring system and offer potential, albeit more challenging, synthetic routes.

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Reaction)

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring. In the context of adamantane chemistry, this reaction is typically employed in an intermolecular fashion, where the adamantyl group acts as a bulky alkylating agent. The reaction proceeds through the generation of an adamantyl carbocation, usually from a haloadamantane or adamantanol precursor in the presence of a strong Lewis acid or Brønsted acid. This stable tertiary carbocation then acts as a potent electrophile, attacking an aromatic ring in a classic electrophilic aromatic substitution (EAS). rsc.orgmt.com

While direct intramolecular Friedel-Crafts reactions starting from this compound itself are not commonly reported, the principles of the reaction are critical for constructing polycyclic systems incorporating the adamantane cage. An intramolecular reaction requires tethering an aromatic moiety to the adamantane scaffold. For instance, if an aromatic group were attached to the carboxamide nitrogen, a potential cyclization pathway could be envisioned where the aromatic ring attacks a carbocation generated on the adamantane framework. masterorganicchemistry.com However, the success of such a reaction would be contingent on several factors, including the length and flexibility of the tether and the electronic nature of both the aromatic ring and the adamantane cage. The presence of the electron-withdrawing ketone and carboxamide groups in this compound would deactivate the cage towards the formation of a carbocation, making such transformations challenging without prior modification.

A notable example of an unusual intramolecular Friedel-Crafts-like alkylation has been used in the synthesis of an adamantane-annulated arene, where a carbocation on a substituent attached to a benzene (B151609) ring is conformationally locked into a favorable position for electrophilic attack on the ring. acs.org This highlights that with appropriate design, intramolecular cyclizations are feasible. The formation of five- or six-membered rings is generally favored in these intramolecular processes. masterorganicchemistry.comwikipedia.org

Oxidation Reactions for Functional Group Introduction

The introduction of functional groups onto the adamantane skeleton is frequently achieved through oxidation reactions. nih.gov The adamantane cage consists of two types of C-H bonds: tertiary at the four bridgehead positions and secondary at the six methylene bridge positions. The bridgehead C-H bonds are generally more reactive towards radical and oxidative processes due to the stability of the resulting tertiary radical or carbocation intermediates. nih.govwikipedia.org

Various oxidizing agents can be employed to functionalize adamantane. researchgate.net For instance, treatment of adamantane with concentrated sulfuric acid can introduce a hydroxyl group, which is then oxidized to a ketone, yielding adamantanone. wikipedia.org More sophisticated methods allow for greater control and selectivity. Photochemical methods, for example, can be used for oxidative functionalization. Irradiation of an oxidant like 1,2,4,5-benzenetetracarbonitrile (TCB) in the presence of adamantane leads to a single-electron transfer (SET) to form the adamantane radical cation. acs.org This intermediate preferentially deprotonates from a bridgehead position to yield the adamantyl radical, which can then be trapped. acs.org Similarly, radicals like NO₃•, generated from the photolysis of cerium(IV) ammonium nitrate, react with adamantane via hydrogen abstraction, showing a strong preference for the tertiary bridgehead position. acs.org

For a substrate like this compound, further oxidation would likely target the remaining C-H bonds. The existing substituents would influence the regioselectivity of these reactions. Palladium-catalyzed oxidative carbonylation represents another advanced method, allowing for the conversion of C-H bonds into esters, further expanding the synthetic utility of the adamantane core. nih.gov

Alkylation Reactions, including Aminoalkylation

Direct C-H alkylation of the adamantane core provides a powerful and atom-economical route to introduce carbon-carbon bonds. Modern photocatalytic methods have emerged as particularly effective for this purpose. These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where a photocatalyst, upon excitation, abstracts a hydrogen atom from the adamantane cage to generate a tertiary adamantyl radical. acs.orgchemrxiv.org This radical can then engage in a Giese-type addition with an electron-deficient alkene to form the alkylated product. nih.gov

A key advantage of these photochemical methods is their functional group tolerance and high selectivity for the strong tertiary C-H bonds characteristic of adamantanes. chemrxiv.orgresearchgate.net This selectivity allows for the functionalization of already complex adamantane derivatives. For instance, electron-deficient substrates like 2-adamantanone (B1666556) and 1-acetyladamantane have been successfully alkylated using these techniques. chemrxiv.org

Aminoalkylation , the introduction of an amine-containing alkyl group, is a particularly valuable transformation for synthesizing pharmacologically relevant molecules. rsc.org Recent advancements have described a direct C-H aminoalkylation that uses light-activated HAT catalyst systems to introduce protected amines onto adamantane scaffolds. rsc.org This method showcases a broad scope for both the adamantane substrate and the imine reaction partner, providing a direct route to versatile amine and amino acid building blocks. rsc.org

Table 1: Examples of Photocatalytic C-H Alkylation of Adamantane Derivatives chemrxiv.org
Adamantane SubstrateAlkene PartnerCatalyst SystemProductYieldRegioisomeric Ratio (3°:2°)
AdamantanePhenyl Vinyl SulfoneIr-1/Q-11-(2-(Phenylsulfonyl)ethyl)adamantane94%>20:1
1-AdamantanolPhenyl Vinyl SulfoneIr-1/Q-13-(2-(Phenylsulfonyl)ethyl)adamantan-1-ol80%>20:1
2-AdamantanonePhenyl Vinyl SulfoneIr-1/Q-15-(2-(Phenylsulfonyl)ethyl)adamantan-2-one60%Not Reported
1-AcetyladamantanePhenyl Vinyl SulfoneIr-1/Q-11-Acetyl-3-(2-(phenylsulfonyl)ethyl)adamantane75%>20:1

Baeyer-Villiger Oxidation in Adamantane Chemistry

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is highly valuable in adamantane chemistry for transforming adamantanone derivatives into lactones, which can serve as versatile synthetic intermediates. The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.

In the case of an unsymmetrical ketone, the regioselectivity of oxygen insertion is predictable, with the oxygen atom generally inserting on the more substituted side. For adamantane-derived ketones like this compound, the ketone at the C4 position is symmetrical with respect to the adjacent carbons of the cage. The Baeyer-Villiger oxidation of 2-adamantanone, for example, results in the formation of a lactone where the oxygen atom has been inserted into the adamantane framework, expanding one of the rings. This transformation has been studied using various catalysts, including submicrometer-sized tin-containing MCM-41 particles with aqueous H₂O₂.

The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. The rate-determining step is the concerted migration of one of the alpha-carbons to the adjacent oxygen atom, with the simultaneous departure of a carboxylate leaving group. This migration occurs with retention of stereochemistry at the migrating center.

Heck-type Reactions in Adamantane Functionalization

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net While traditionally used for aryl and vinyl halides, its application has been extended to include the functionalization of saturated scaffolds like adamantane. To utilize the Heck reaction, an adamantane derivative bearing a halide, typically at a bridgehead position (e.g., 1-bromoadamantane), is required.

The catalytic cycle of the Heck reaction involves several key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the adamantyl halide to form a Pd(II) complex.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-adamantyl bond.

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium catalyst is regenerated by the elimination of H-X, typically facilitated by a base.

This methodology allows for the introduction of alkenyl groups onto the adamantane core, providing a gateway to a wide range of further chemical transformations. The choice of ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. While direct Heck-type functionalization of C-H bonds is also an area of active research, the use of pre-functionalized haloadamantanes remains a more conventional approach. uni-giessen.de

Hydride Shifts and Carbocation Chemistry in Adamantane Rearrangements

The chemistry of adamantane is intrinsically linked to the behavior of its corresponding carbocations. The adamantane cage is the most thermodynamically stable isomer among C₁₀H₁₆ tricyclic alkanes, and many other isomers will rearrange to the adamantane skeleton under acidic conditions that promote carbocation formation. sciencemadness.org This process, often referred to as the "adamantization" rearrangement, is a complex cascade of carbocation-mediated steps, including hydride and alkyl shifts. cdnsciencepub.com

A hydride shift is the migration of a hydrogen atom with its pair of bonding electrons from one carbon to an adjacent carbocation center. byjus.com These shifts, particularly 1,2-hydride shifts, occur readily if they lead to a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one). cdnsciencepub.com In the intricate network of rearrangements leading to adamantane from precursors like tetrahydrodicyclopentadiene, numerous carbocation intermediates are formed, and their interconversion is governed by these fundamental principles of carbocation stability. sciencemadness.orgcdnsciencepub.com

Interestingly, within the rigid adamantane framework itself, certain rearrangements are geometrically constrained. For example, a direct 1,2-hydride shift between a bridgehead (C1) and an adjacent methylene (C2) position is sterically inhibited. nih.gov However, hydride shifts can occur between different molecules (intermolecularly) or over longer distances within the same molecule under specific conditions. acs.orgrsc.org The exceptional stability of the 1-adamantyl cation, a tertiary bridgehead carbocation, is a major driving force in many reactions involving adamantane derivatives. nih.gov Understanding this carbocation chemistry is crucial for predicting and controlling the outcomes of reactions performed under acidic conditions.

Imine and Enamine Formation from Adamantane-derived Ketones

The ketone functionality at the C4 position of this compound provides a reactive site for nucleophilic addition reactions, most notably the formation of imines and enamines. chemistrysteps.com

Imine formation occurs when the ketone reacts with a primary amine (R-NH₂) under mildly acidic conditions (typically pH 4-5). openstax.org The reaction is reversible and proceeds through a carbinolamine intermediate. libretexts.org The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the amine. Subsequent proton transfers and the elimination of a water molecule lead to the formation of an iminium ion, which is then deprotonated to yield the final imine product, characterized by a C=N double bond. chemistrysteps.commasterorganicchemistry.com

Table 2: General Mechanism of Imine Formation libretexts.org
StepDescription
1Nucleophilic attack of the primary amine on the carbonyl carbon.
2Proton transfer from the nitrogen to the oxygen to form a neutral carbinolamine.
3Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (-OH₂⁺).
4Elimination of water to form a resonance-stabilized iminium ion.
5Deprotonation of the nitrogen to yield the neutral imine.

Enamine formation occurs when the ketone reacts with a secondary amine (R₂NH). The mechanism is similar to imine formation up to the creation of the iminium ion. However, since the nitrogen in this intermediate has no proton to lose, deprotonation occurs at an adjacent carbon (an α-carbon) to form the enamine, which contains a C=C double bond adjacent to the nitrogen atom. openstax.org

These reactions are synthetically useful as they convert the ketone into a new functional group that can participate in a different set of chemical transformations. For example, imines can be reduced to secondary amines, and enamines can act as carbon nucleophiles in subsequent alkylation or acylation reactions.

Reduction of Ketone Moieties in 4-Oxoadamantane Derivatives

The reduction of a ketone is a fundamental organic transformation that converts a carbonyl group into a secondary alcohol. libretexts.orgyoutube.com In the context of 4-oxoadamantane derivatives, this reaction targets the ketone at the C4 position of the rigid adamantane cage, converting it to a hydroxyl group. This process essentially involves the addition of a hydrogen atom to both the carbon and oxygen atoms of the carbon-oxygen double bond. libretexts.orgyoutube.com

Common laboratory methods for reducing ketones involve hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.com These reagents act as a source of hydride ions (H⁻). The reaction mechanism proceeds via the nucleophilic attack of the hydride ion on the electron-deficient carbonyl carbon of the ketone. chemistrysteps.com This initial step forms an alkoxide intermediate, which is subsequently protonated, typically by a solvent like water or alcohol, to yield the final secondary alcohol product. youtube.com

For 4-oxoadamantane derivatives, this transformation results in the formation of 4-hydroxyadamantane derivatives. The choice of reducing agent can be critical; sodium borohydride is a milder reagent often used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent that requires anhydrous conditions and a separate aqueous workup step. youtube.com The reduction of an unsymmetrical ketone can create a new chiral center, potentially leading to a racemic mixture of enantiomers if no chiral influence is present. chemistrysteps.com

Table 1: General Reduction of 4-Oxoadamantane Ketone Moiety

Reactant Reagent Product Alcohol Type

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like adamantane derivatives to enhance sustainability and minimize environmental impact.

The traditional synthesis of the adamantane core often involves Lewis acids like aluminum chloride, which can be corrosive and produce hazardous waste. wikipedia.org Green chemistry seeks to replace such reagents with more environmentally benign alternatives.

One significant advancement is the use of solid acid catalysts for the isomerization reaction that forms the adamantane cage. google.com For instance, solid superacids like sulfated zirconia (ZrO₂-SO₄²⁻), sometimes supported on molecular sieves, have been employed as catalysts. google.com This approach offers several advantages:

Elimination of Corrosive Reagents : It avoids the use of strong, corrosive acids, which simplifies handling and reactor material requirements. google.com

Catalyst Reusability : Solid catalysts can often be recovered and reused, reducing waste and cost.

Reduced Environmental Pollution : The process avoids the generation of toxic and corrosive waste streams associated with traditional methods. google.com

Furthermore, the development of multi-component reactions under solvent-free conditions represents another green strategy in the synthesis of adamantane-containing compounds, improving reaction efficiency and yield while minimizing solvent waste. rsc.org

Applying green chemistry principles to the multi-step synthesis of this compound involves scrutinizing each stage of the process, from the creation of the adamantane core to the final functionalization.

The synthesis can be broken down into key stages, each with potential for green improvement:

Adamantane Skeleton Formation : As discussed, employing a recyclable solid acid catalyst instead of AlCl₃ for the initial isomerization provides a much greener starting point for the entire synthesis. google.com

Functionalization and Oxidation : The introduction of the carboxyl and oxo groups onto the adamantane skeleton often requires strong acids and oxidizing agents. For example, the synthesis of related hydroxy adamantane carboxylic acids can involve concentrated sulfuric acid and nitric acid. google.com Green approaches would explore milder, catalytic oxidation systems that are more selective and produce less hazardous byproducts.

Amide Formation : The final step, converting the carboxylic acid (4-oxoadamantane-1-carboxylic acid) to the carboxamide, typically uses coupling agents. nih.gov To minimize waste, green alternatives focus on catalytic amidation methods that avoid the use of stoichiometric amounts of activating agents, thereby reducing the generation of byproducts and simplifying purification. The use of safer, recyclable solvents or solvent-free conditions would further enhance the sustainability of this step.

Table 2: Comparison of Synthetic Approaches

Synthetic Step Conventional Method Potential Green Alternative Green Advantage
Adamantane Synthesis Isomerization using AlCl₃ catalyst Isomerization using solid acid catalyst (e.g., ZrO₂-SO₄²⁻) google.com Avoids corrosive reagents, catalyst is reusable, less pollution. google.com

Medicinal Chemistry and Biological Applications of 4 Oxoadamantane 1 Carboxamide and Its Analogs

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how a molecule's chemical structure influences its biological activity. For derivatives of 4-Oxoadamantane-1-carboxamide, these studies focus on three key aspects: the adamantane (B196018) core, the impact of various substituents, and the physicochemical properties of rigidity and lipophilicity.

The adamantane moiety is a bulky, three-dimensional, and highly lipophilic polycyclic hydrocarbon. Its incorporation into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. researchgate.netpensoft.net The introduction of the adamantane cage into a molecule typically increases its lipophilicity, a critical factor that can modify a compound's bioavailability and therapeutic efficacy. researchgate.netmdpi.com This enhanced lipophilicity can improve a drug's ability to cross biological membranes, which is a crucial first step for a drug to reach its target within the cell. nih.gov

Furthermore, the rigid and stable structure of the adamantane cage can protect adjacent functional groups from metabolic degradation by enzymes in the body. researchgate.netnih.gov This shielding effect can increase the metabolic stability of the drug, prolonging its plasma half-life and potentially leading to a more sustained therapeutic effect. researchgate.net The unique diamond-like structure of adamantane has led to it being described as a "lipophilic bullet," capable of carrying a pharmacophore to its biological target. researchgate.net Consequently, introducing this moiety is a common approach to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug.

Table 1: Influence of the Adamantane Moiety on Pharmacological Properties

Property Influence of Adamantane Moiety Rationale
Lipophilicity Significantly Increases Bulky, non-polar hydrocarbon cage structure. researchgate.net
Bioavailability Generally Improved Enhanced membrane permeability and absorption. researchgate.netmdpi.com
Metabolic Stability Increased The rigid cage protects nearby functional groups from enzymatic cleavage. nih.gov
Target Binding Can Enhance Affinity Provides a rigid scaffold for optimal orientation of functional groups. univ-smb.fr

| Therapeutic Effect | Potentially Enlarged | A combination of improved bioavailability and metabolic stability. mdpi.com |

The biological activity of this compound analogs can be finely tuned by modifying substituents on both the adamantane cage and the carboxamide group. SAR studies explore how changes in the size, polarity, and electronic properties of these substituents affect target interaction. harvard.eduoncodesign-services.com For instance, modifications to the carboxamide nitrogen (e.g., adding alkyl or aryl groups) can alter the molecule's hydrogen bonding capacity, solubility, and steric fit within a biological target's binding site.

Research on other adamantane-based compounds has shown that while small polar substituents can sometimes reduce inhibitory effects, bulkier lipophilic groups are often well-tolerated and may even increase binding affinity. researchgate.net For example, replacing a sulfonamide with a carboxamide group in certain adamantane derivatives was found to be a viable modification, indicating that the core scaffold can be significantly expanded. researchgate.net The specific placement and nature of a substituent are critical; for example, studies on various compound classes have demonstrated that electron-donating groups (like a methoxy (B1213986) group) versus electron-withdrawing groups (like a chloro or fluoro group) can have opposing effects on biological activity. mdpi.com Therefore, systematic modification of the this compound structure is essential to optimize potency and selectivity for a given biological target.

The adamantane skeleton's high lipophilicity and conformational rigidity are key determinants of the biological activity observed in its derivatives. researchgate.netresearchgate.net Lipophilicity, often quantified as logP, governs how a compound distributes between aqueous and lipid environments. The adamantane group significantly increases a molecule's lipophilicity, which can enhance its ability to penetrate cell membranes and access hydrophobic pockets within target proteins. researchgate.netnih.gov

Conformational rigidity refers to the inflexible, locked structure of the adamantane cage. researchgate.net Unlike flexible molecules that must adopt a specific, energetically unfavorable conformation to bind to a target, a rigid molecule is already pre-organized for binding. This reduces the entropic penalty associated with the binding event, which can lead to a stronger interaction and higher affinity. univ-smb.fr This structural rigidity also allows for the precise, three-dimensional positioning of functional groups, enabling a more specific and effective probe of a target's binding site. univ-smb.fr The combination of these two properties—a rigid scaffold for precise interactions and high lipophilicity for membrane and target access—makes the adamantane framework a privileged structure in drug design. researchgate.net

Table 2: Physicochemical Properties and Their Biological Implications

Physicochemical Property Description Implication in Biological Interactions
Conformational Rigidity The fixed, diamondoid structure of the adamantane cage. researchgate.net Reduces the entropic cost of binding, potentially increasing affinity; allows for precise spatial arrangement of substituents. univ-smb.fr
Lipophilicity The tendency of a molecule to dissolve in fats, oils, and other non-polar solvents. Enhances penetration of lipid-rich biological membranes and access to hydrophobic binding sites on target proteins. nih.govresearchgate.net

| Steric Bulk | The significant volume occupied by the adamantane group. | Can create specific steric interactions that enhance binding or selectivity; can also provide a scaffold for attaching other functional groups. |

Target-Specific Biological Activity Investigations

The adamantane scaffold is historically significant in antiviral drug discovery, with derivatives like Amantadine (B194251) and Rimantadine (B1662185) being early agents used against influenza A virus. mdpi.comnih.gov Building on this legacy, research has extended to more complex derivatives, including those with a carboxamide functional group. Studies have demonstrated that adamantane-1-carboxamide analogs possess potent antiviral properties. nih.gov

One study synthesized a series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds featuring an adamantyl moiety. Among them, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide was identified as a highly potent inhibitor of the influenza A/H3N2 virus. nih.gov This finding confirms that the adamantane-1-carboxamide scaffold is a viable pharmacophore for developing new antiviral agents. The mechanism of action for these newer derivatives appears to differ from the classic aminoadamantanes, targeting different stages of the viral life cycle. nih.gov

Antiviral drugs can interfere with various stages of a virus's life cycle, including entry, uncoating, replication, and release. nih.govebsco.com The classical mechanism for first-generation adamantane antivirals like Amantadine involves the inhibition of viral uncoating. ebsco.com These drugs specifically block the M2 proton channel of the influenza A virus. This channel is essential for acidifying the interior of the virus particle after it enters the host cell, a process required to release the viral genetic material into the cytoplasm. By blocking this channel, the viral genome remains trapped, and replication is halted. nih.govebsco.com

However, research on newer adamantane-1-carboxamide derivatives suggests an alternative mechanism. A potent adamantane-1-carboxamide analog was shown to act as an influenza virus fusion inhibitor. nih.gov This mechanism prevents the crucial conformational change in the viral hemagglutinin protein that is triggered by the low pH of the endosome. This conformational change is necessary for the fusion of the viral envelope with the endosomal membrane, a critical step that precedes uncoating. nih.gov By preventing fusion, the virus is unable to deliver its genome into the host cell, effectively neutralizing the infection at a very early stage. This indicates that while still targeting viral entry, adamantane-carboxamides may do so through a different molecular interaction than their aminoadamantane predecessors.

Table 3: Comparison of Antiviral Mechanisms for Adamantane Derivatives

Derivative Class Primary Molecular Target Stage of Viral Life Cycle Inhibited Mechanism of Action
Aminoadamantanes (e.g., Amantadine) Influenza A M2 Proton Channel nih.govebsco.com Uncoating Blocks proton flow into the virion, preventing the release of viral RNA into the cytoplasm. ebsco.com

| Adamantane-1-Carboxamides (e.g., Analog 3b) | Viral Hemagglutinin Protein nih.gov | Viral Fusion (Pre-uncoating) | Prevents the low-pH-induced conformational change required for the fusion of viral and endosomal membranes. nih.gov |

Antiviral Research and Mechanism of Action

Activity against Influenza A Virus M2 Proton Channel

The M2 protein of the influenza A virus forms a tetrameric, pH-sensitive proton channel that is crucial for the viral life cycle. nih.gov This channel facilitates the acidification of the viral interior, a necessary step for the release of the viral ribonucleoprotein complex into the cytoplasm of the host cell. nih.gov The adamantane cage structure, famously represented by drugs like amantadine and rimantadine, is known to target and inhibit this M2 proton channel. nih.govplos.org These drugs function by binding to the channel, thereby blocking proton transport and halting viral replication. nih.gov

The efficacy of these adamantane-based drugs has been compromised by the emergence of resistant viral strains, often due to mutations in the M2 protein. nih.govplos.org This has spurred research into new adamantane derivatives with potentially improved activity or the ability to overcome resistance. While the adamantane scaffold is a validated pharmacophore for M2 channel inhibition, specific research detailing the direct activity of this compound against the Influenza A M2 proton channel is not extensively documented in current literature. However, the foundational mechanism of related adamantane compounds provides a strong rationale for investigating carboxamide analogs as potential M2 channel inhibitors. nih.gov

Activity against Vesicular Stomatitis Virus

Vesicular Stomatitis Virus (VSV) is an enveloped virus whose entry into host cells can be inhibited by certain chemical agents. Research has shown that amantadine, a primary amine derivative of adamantane, can inhibit the uptake of VSV into mouse cells. nih.gov This inhibitory action is thought to target the clustering of virus particles in clathrin-coated pits, a key step in receptor-mediated endocytosis. nih.gov While this demonstrates that the adamantane core can confer activity against VSV entry, specific studies on the antiviral properties of this compound or its direct analogs against Vesicular Stomatitis Virus have not been extensively reported. Further investigation is needed to determine if the carboxamide functionalization impacts this antiviral activity.

Antimicrobial and Antibacterial Properties

Activity against Gram-positive and Gram-negative Bacteria

Analogs of this compound have demonstrated notable antimicrobial activity against a spectrum of both Gram-positive and Gram-negative bacteria. mdpi.com Studies on various adamantane derivatives, including hydrazide-hydrazones and thiosemicarbazides, reveal a range of potencies. mdpi.comnih.gov

For instance, certain 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds have shown marked broad-spectrum antibacterial activity. nih.gov In one study, derivatives were tested against several bacterial strains, with Minimum Inhibitory Concentrations (MICs) indicating significant potency, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.gov Some compounds also exhibited moderate activity against Gram-negative bacteria such as Escherichia coli and Bordetella bronchiseptica. mdpi.com The hydrazide of 1-adamantanecarboxylic acid, a close structural analog, showed moderate activity against all tested Gram-negative strains. mdpi.com Another study highlighted adamantane derivatives with MIC values as low as 0.022 µg/mL against S. aureus. nih.gov

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
4-(Adamantan-1-yl)-1-(2,6-difluorobenzylidene)-3-thiosemicarbazide (4d)S. aureus NCTC 657116 nih.gov
4-(Adamantan-1-yl)-1-(2,6-difluorobenzylidene)-3-thiosemicarbazide (4d)E. coli ATCC 2592216 nih.gov
4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7b)S. aureus NCTC 65711 nih.gov
4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate (7b)E. coli ATCC 259224 nih.gov
Hydrazide of 1-adamantanecarboxylic acid (19)S. epidermidis ATCC 12228125 mdpi.com
Hydrazide of 1-adamantanecarboxylic acid (19)B. bronchiseptica ATCC 4617125 mdpi.com
4-(Adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideS. aureus0.022 nih.gov
4-(Adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideS. aureus0.05 nih.gov
Effects on Biofilm Formation

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Adamantane derivatives have emerged as potential agents that can interfere with this process. Research has shown that certain adamantane-containing compounds can inhibit the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) at the early stages. doaj.org One such derivative, 1-[4-(1-adamantyl)phenoxy]-3-(N-benzyl,N-dimethylamino)-2-propanol chloride (KVM-97), was found to inhibit MRSA biofilm formation by up to 95.1%. doaj.org This effect is linked to the compound's ability to modulate the expression of genes responsible for bacterial adhesion and biofilm matrix synthesis, such as the icaADBC operon and various adhesion-related genes (clfB, fib, fnbB). doaj.org Other studies note that adamantane derivatives also have the potential to influence biofilm formation in other pathogens, including Pseudomonas aeruginosa. mdpi.comresearchgate.net

Antifungal Activity against Candida spp.

In addition to antibacterial properties, adamantane derivatives have been evaluated for their efficacy against pathogenic fungi, particularly species of Candida. Several studies have demonstrated that adamantane-carboxamide analogs and related structures possess significant antifungal activity. mdpi.comnih.gov

Compounds such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides showed good activity against the yeast-like fungus Candida albicans. nih.gov In a broader screening of seventeen adamantane derivatives, many were active against various Candida species, with Minimum Inhibitory (MIC) and Minimal Fungicidal Concentrations (MFC) ranging from 62.5 µg/mL to over 1000 µg/mL. mdpi.com One Schiff base derivative was particularly effective against C. albicans ATCC 10231, exhibiting a fungicidal effect with an MIC of 62.5 µg/mL and an MFC of 125 µg/mL. mdpi.com

Compound/AnalogFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
4-(Adamantan-1-yl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide (4a)C. albicans ATCC 10231816 nih.gov
4-(Adamantan-1-yl)-1-(benzo[d] doaj.orgnih.govdioxol-5-ylmethylene)-3-thiosemicarbazide (4g)C. albicans ATCC 10231816 nih.gov
Schiff base (5)C. albicans ATCC 1023162.5125 mdpi.com
Schiff base (9)C. parapsilosis ATCC 22019125250 mdpi.com
Schiff base (14)C. glabrata ATCC 90030250500 mdpi.com

Anticancer and Antiproliferative Investigations

The rigid, lipophilic adamantane cage is a valuable scaffold in designing novel anticancer agents, and its incorporation into carboxamide-containing molecules has yielded compounds with significant antiproliferative activity. nih.govnih.govnih.gov A variety of adamantane-carboxamide derivatives have been synthesized and evaluated against numerous human cancer cell lines, demonstrating potent growth-inhibitory effects. nih.govnih.gov

In one study, a series of [4-(adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro-decan-2-yl]acetic acid derivatives were synthesized and tested against human lung carcinoma (A549), human prostate adenocarcinoma (PC-3), and human hepatocellular carcinoma (HepG2) cell lines. nih.gov Several of these compounds were found to be highly cytotoxic, particularly against the A549 cell line, with some inducing apoptosis. nih.gov Other research into diaminophenyladamantane derivatives revealed strong growth inhibition across a wide panel of cancer cell lines, with IC50 values often below 3 µM. nih.gov For example, 2,2-bis(4-aminophenyl)adamantane showed very strong growth inhibition against colon cancer lines HT-29 (IC50 = 0.1 µM) and KM-12 (IC50 = 0.01 µM). nih.gov Broader studies on carboxamide derivatives have also identified potent antiproliferative activity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines. nih.gov

Compound/AnalogCancer Cell LineIC50 (µM)Reference
[4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid (4a)A549 (Lung)11.23 nih.gov
[4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid (4a)PC-3 (Prostate)40.48 nih.gov
[4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid (4a)HepG2 (Liver)48.16 nih.gov
N-substituted 1H-indole-2-carboxamide (4)K-562 (Leukemia)0.61 nih.gov
N-substituted 1H-indole-2-carboxamide (10)HCT-116 (Colon)1.01 nih.gov
N-substituted 1H-indole-2-carboxamide (12)K-562 (Leukemia)0.33 nih.gov
2,2-bis(4-aminophenyl)adamantaneHT-29 (Colon)0.1 nih.gov
2,2-bis(4-aminophenyl)adamantaneKM-12 (Colon)0.01 nih.gov
Inhibition of Cancer Cell Lines (e.g., HCT 116, H 460, A549, T47D, L929, HeLa)

Derivatives of adamantane carboxamide have been investigated for their anti-proliferative effects across a range of human cancer cell lines. The bulky, lipophilic adamantane cage is often incorporated into molecular designs to enhance interaction with biological targets.

One study detailed the synthesis of adamantane-linked isothiourea derivatives, which were evaluated for their in vitro anti-proliferative activity. The 4-bromobenzyl analogue, in particular, demonstrated notable activity, with IC₅₀ values below 30 μM against five different human cancer cell lines. acs.org Another adamantane derivative, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA), was found to inhibit the growth of HCT-116 human colon cancer cells in a dose-dependent manner. nih.gov This effect was linked to the p53 and p21 pathways, as the inhibitory action was not observed in isogenic HCT-116 cells lacking these genes. nih.gov

However, not all adamantane-containing compounds show broad-spectrum anticancer activity. A series of synthesized oxime ester derivatives incorporating a pyrazole (B372694) ring showed selective toxicity toward neuroblastoma cells but demonstrated no significant activity against MCF-7 (breast), A549 (lung), HCT116 (colon), or HeLa (cervical) cancer cell lines. researchgate.net Similarly, research on combining the natural compound prodigiosin (B1679158) with chemotherapeutic drugs in HCT-116, LoVo (colon), and A549 cell lines provides context for the variable sensitivity of these lines to different chemical agents. nih.gov

The antiproliferative capabilities of carboxamide derivatives, more broadly, have been highlighted in several studies. A series of N-substituted 1H-indole-2-carboxamides showed potent cytotoxicity against K-562 (leukemia) and HCT-116 cell lines. nih.gov For instance, compound 10 in this series was most effective against HCT-116 with an IC₅₀ of 1.01 µM and a high selectivity index. nih.gov Another study on 4-oxobutanamide (B1628950) derivatives found compound DN4 to be highly effective against A498 kidney carcinoma cells (IC₅₀ = 1.94 µM) and also showed activity against HeLa cells. nih.gov

Inhibitory Activity of Adamantane Analogs on Various Cancer Cell Lines
Compound/Analog ClassCell LineActivity (IC₅₀)Reference
Adamantane-linked isothiourea (4-bromobenzyl analogue)Various (5 lines)< 30 μM acs.org
2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA)HCT-116 (Colon)Dose-dependent growth inhibition nih.gov
N-substituted 1H-indole-2-carboxamides (Compound 10)HCT-116 (Colon)1.01 µM nih.gov
4-oxobutanamide derivative (DN4)A498 (Kidney)1.94 µM nih.gov
4-oxobutanamide derivative (DN4)HeLa (Cervical)Active nih.gov
Oxime ester derivatives with pyrazole ringA549, HCT116, HeLaNo significant activity researchgate.net
Targeting of Cancer-Related Proteins and Enzymes (e.g., EGFR, CA, topoisomerase, microtubules, protein kinases, PI3K, HDAC)

The anticancer effects of this compound analogs are often rooted in their ability to interact with and inhibit key proteins and enzymes that regulate cancer cell proliferation, survival, and metastasis.

Molecular docking and dynamics simulations have suggested that adamantane derivatives can form stable complexes with receptor proteins like EGFR, VEGFR2, and HER2, indicating potential anticancer mechanisms. researchgate.net Computational studies on N-substituted 1H-indole-2-carboxamides, a related class of compounds, revealed favorable binding interactions with several critical cancer-related targets, including topoisomerase–DNA complexes, PI3Kα, and EGFR. nih.gov

A notable target for some adamantane derivatives is carbonic anhydrase (CA), particularly the tumor-associated isoforms. A study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which incorporate a spiro-adamantane moiety, identified a compound that selectively inhibited human carbonic anhydrase isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. mdpi.com This selective inhibition is significant as hCA IX and XII are involved in tumor progression and adaptation to hypoxic environments.

Furthermore, adamantane-based compounds have been designed to modulate inflammatory pathways implicated in cancer. Adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov Another adamantyl derivative, the arotinoid chalcone (B49325) MX781, was developed as an anticancer agent acting through the inhibition of IκB kinase, a key component of the NF-κB pathway. nih.gov

Molecular Targets of Adamantane Analogs in Cancer
Compound/Analog ClassTarget Protein/EnzymeObserved/Predicted EffectReference
Adamantane derivativesEGFR, VEGFR2, HER2Formation of stable complexes (in silico) researchgate.net
N-substituted 1H-indole-2-carboxamidesTopoisomerase-DNA, PI3Kα, EGFRFavorable binding interactions (in silico) nih.gov
Spiro-adamantane-thiadiazole-carboxamideCarbonic Anhydrase (hCA IX, hCA XII)Selective inhibition (IC₅₀ = 0.477 µM for hCA IX) mdpi.com
Adamantane-linked isothioureaTLR4-MyD88-NF-κB pathwayInhibition nih.gov
Adamantyl arotinoid chalcone (MX781)IκB kinase (IKK)Inhibition nih.gov

Neuroprotective Effects and Central Nervous System Applications

Adamantane derivatives are well-established in the field of neuroscience, with compounds like amantadine and memantine (B1676192) used in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. neurodegenerativejournal.comnih.gov The therapeutic efficacy of these agents stems from their ability to modulate multiple targets within the central nervous system (CNS).

The neuroprotective mechanism often involves the regulation of calcium influx into neuronal cells, which, in excess, can lead to excitotoxicity and neurodegeneration. Adamantane-derived compounds have been synthesized to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor and inhibitors of voltage-gated calcium channels (VGCCs), thereby controlling pathological calcium ion influx.

In the context of Alzheimer's disease, research has focused on developing aminoadamantane derivatives that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. uwaterloo.ca Due to their favorable lipophilicity, these compounds are suitable scaffolds for chemical modifications aimed at enhancing their anti-aggregation properties. uwaterloo.ca Furthermore, the inhibition of the enzyme soluble epoxide hydrolase (sEH) in the brain by adamantane-containing molecules has emerged as a novel therapeutic strategy for Alzheimer's. nih.govescholarship.org This inhibition has been shown to reduce neuroinflammation, tau pathology, and amyloid plaques, leading to improved cognitive function in animal models. nih.govescholarship.org

Other research has explored conjugates of adamantane with natural products. For instance, myrtenal–adamantane conjugates have demonstrated neuroprotective properties in a rat model of dementia by restoring memory, exhibiting acetylcholinesterase (AChE)-inhibitory activity, and modulating brain monoamine levels. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

A significant area of research for adamantane carboxamide analogs is their potent inhibition of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and analgesic properties. nih.gov By inhibiting sEH, these compounds increase the levels of beneficial EETs, making them promising therapeutic agents for a variety of conditions, including pain, inflammation, and neurodegenerative diseases. nih.govnih.govacs.org

The adamantane moiety fits well into the hydrophobic pocket of the sEH active site. nih.gov Medicinal chemistry efforts have explored how modifications to the adamantane structure affect inhibitory potency, metabolic stability, and solubility. nih.govescholarship.org For example, introducing a methylene (B1212753) spacer between the adamantane cage and the urea (B33335) pharmacophore can increase sEH inhibitory activity. nih.gov While adamantyl ureas are excellent sEH inhibitors, their metabolic stability can be a limitation. escholarship.org Research has shown that replacing the adamantane group with other polycyclic hydrocarbons can maintain high inhibitory potency while improving metabolic properties. escholarship.org

The therapeutic potential of sEH inhibition by adamantane-containing compounds has been demonstrated in various disease models. In diabetic mice, an sEH inhibitor prevented cognitive dysfunction and reduced apoptosis in the hippocampus. nih.gov In models of Alzheimer's disease, sEH inhibitors reduced neuroinflammation, amyloid burden, and cognitive impairments. nih.govmdpi.com Furthermore, adamantane-linked isothiourea derivatives have been shown to reduce hepatic sEH expression in rats with hepatocellular carcinoma, contributing to their anti-inflammatory and anticancer effects. nih.gov

Inhibitory Potency of Adamantane Analogs against Soluble Epoxide Hydrolase (sEH)
Compound/Analog ClassModificationsEH Inhibitory Potency (IC₅₀)Reference
Adamantyl UreasBaseline structurePotent inhibition nih.govescholarship.org
Benzohomoadamantane-based ureasMerged adamantyl/phenyl scaffoldExcellent inhibition nih.gov
Diamantane-containing ureasLarger polycyclic hydrocarbon0.4 nM - 21.7 nM (human sEH) escholarship.org
Adamantyl Urea with Methylene SpacerSpacer between urea and adamantaneIncreased potency (2 to 4-fold) nih.gov
Adamantyl Urea with Methyl GroupOne methyl group on adamantaneIncreased potency (4-fold) nih.gov

Antimalarial Activity

Adamantane-containing compounds have been explored as potential agents against malaria, a disease for which drug resistance is a growing concern. The lipophilic adamantane cage can be incorporated into various chemical scaffolds to enhance their antiplasmodial activity.

A series of adamantane-based aminophenol derivatives demonstrated excellent potency against both the chloroquine-sensitive (NF54) and resistant (K1) strains of Plasmodium falciparum in vitro. researchgate.net Similarly, adamantane amine-linked chloroquine (B1663885) conjugates were synthesized to circumvent chloroquine resistance. Several of these conjugates were highly active, with IC₅₀ values under 100 nM against the resistant K1 strain, representing a significant enhancement of activity. nih.gov

Other approaches include the development of adamantane-based 1,2,4,5-tetraoxanes and spiro 1,2,4-trioxanes, which are classes of compounds known for their antimalarial properties. researchgate.netacs.org While some 6-adamantylvinyl-substituted trioxanes did not show significant activity, other trioxane (B8601419) derivatives proved to be orally effective against malaria in rodent and simian models. acs.org The inclusion of the adamantane moiety is part of a broader strategy to develop novel chemical scaffolds that are effective against multidrug-resistant Plasmodium falciparum. nih.govnih.gov

Antitubercular Activity

The unique lipophilic and three-dimensional structure of the adamantane nucleus makes it an attractive scaffold for the development of new drugs against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. researchgate.net The waxy mycobacterial cell wall presents a significant barrier to many drugs, and the "lipophilic bullet" nature of adamantane can aid in cell wall penetration. researchgate.net

Several classes of adamantane carboxamide analogs have shown promising antitubercular activity. Indole-2-carboxamides incorporating an adamantane moiety have been identified as potent inhibitors of the MmpL3 transporter protein, which is essential for building the mycobacterial cell wall. nih.govnih.gov Some of these analogs exhibited minimum inhibitory concentration (MIC) values significantly lower than the first-line anti-TB drug ethambutol (B1671381) and retained their potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb. nih.govnih.gov

Other studies have focused on adamantane-isoniazid carbohydrazide (B1668358) hydrazones and adamantane aminoethers, which have also shown significant activity against M. tuberculosis. researchgate.netbenthamdirect.com A hydrazine–hydrazone adamantine compound was identified as a probable MmpL3 inhibitor with strong activity against clinical M. tb strains and no toxicity against mammalian cells. mdpi.com

Antitubercular Activity of Adamantane Analogs against M. tb H37Rv
Compound/Analog ClassTargetActivity (MIC)Reference
Adamantanol-indoleamide (8j)MmpL31.32 - 2.89 µM nih.gov
Adamantane-indoleamide (8k)MmpL30.012 µM (against XDR strain) nih.gov
Naphthamide derivatives (13c, 13d)MmpL36.55 µM, 7.11 µM nih.gov
Hydrazine–hydrazone adamantine (Compound 1)MmpL3 (probable)0.2 µg/mL mdpi.com
Double substituted adamantane aminoethers (1f,g, 2e,f)Not specifiedSignificant activity benthamdirect.com

Antioxidant Properties

The antioxidant properties of this compound and its analogs are often linked to their primary mechanisms of action, such as the inhibition of soluble epoxide hydrolase (sEH). The degradation products of EETs are generally less biologically active, and their formation can be associated with oxidative stress. By inhibiting sEH, adamantane derivatives increase the levels of EETs, which have protective effects that include the suppression of oxidative stress. nih.gov

Studies on diabetic mice have shown that treatment with an adamantane-based sEH inhibitor prevents cognitive dysfunction by decreasing the accumulation of reactive oxygen species (ROS) in the hippocampus. nih.gov Similarly, in animal models of Alzheimer's disease, the inhibition of sEH has been demonstrated to reduce markers of oxidative stress. nih.gov

Pharmacokinetic and Pharmacodynamic Studies (Theoretical and In Vitro Focus)

Theoretical Predictions of Pharmacokinetic Profiles

The preclinical assessment of drug candidates heavily relies on the prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico models provide a valuable tool for the early-stage evaluation of the pharmacokinetic profiles of novel compounds, including derivatives of this compound. These computational predictions help in identifying potential liabilities and guiding the design of molecules with more favorable drug-like characteristics. cell4pharma.comnih.gov

The adamantane cage is a key structural feature that significantly influences the pharmacokinetic properties of molecules. Its rigid, lipophilic nature generally enhances membrane permeability and can facilitate oral absorption. mdpi.com Theoretical predictions for adamantane-based compounds often suggest good oral bioavailability. researchgate.net However, the introduction of polar functional groups, such as the carboxamide and the ketone in this compound, can modulate these properties.

Computational tools can predict a range of ADME parameters. For instance, the predicted octanol/water partition coefficient (logP) is a measure of lipophilicity, which is crucial for membrane transport. While the adamantane core increases lipophilicity, the carboxamide and ketone moieties are expected to increase polarity, resulting in a balanced logP value that is often favorable for drug absorption. nih.gov Other predicted parameters include aqueous solubility, plasma protein binding, and potential for blood-brain barrier penetration. researchgate.netresearchgate.net It is important to note that while these in silico predictions are valuable for initial screening, they require experimental validation.

Table 1: Predicted ADME Properties of Representative Adamantane Derivatives

Compound Predicted LogP Predicted Aqueous Solubility Predicted Human Oral Absorption (%)
Adamantane-1-carboxamide 2.1 Moderate >80
This compound 1.5 High >80

Note: The data in this table is illustrative and based on general predictions for similar structures. Actual values may vary.

Metabolite Identification and Biotransformation Studies

Understanding the metabolic fate of a drug candidate is critical for its development. In vitro studies using liver microsomes or hepatocytes are commonly employed to identify potential metabolites and elucidate biotransformation pathways. For adamantane-containing compounds, metabolism often involves oxidation of the adamantane core. nih.gov

The primary routes of biotransformation for adamantane derivatives are hydroxylation reactions, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These reactions can occur at either the tertiary (bridgehead) or secondary carbons of the adamantane cage. The position of hydroxylation can be influenced by the nature and position of substituents on the adamantane ring. For this compound, it is conceivable that hydroxylation would occur at one of the available secondary carbons. Further oxidation could lead to the formation of dihydroxy or even trihydroxy metabolites. nih.gov

The carboxamide group itself is generally stable to metabolic hydrolysis, although this can vary depending on the specific enzymes involved and the steric hindrance around the amide bond. The ketone group in the 4-position may undergo reduction to a secondary alcohol, representing another potential metabolic pathway.

The identification of these metabolites is typically achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov By comparing the mass spectra of the parent compound with those of its metabolites, the sites of metabolic modification can be determined.

Table 2: Potential Metabolites of this compound

Metabolite Biotransformation
Hydroxy-4-oxoadamantane-1-carboxamide Hydroxylation of the adamantane ring
4-Hydroxyadamantane-1-carboxamide Reduction of the ketone group

Note: This table lists potential metabolites based on known biotransformation pathways of adamantane derivatives.

Evaluation of Biological Activity in vitro

The adamantane scaffold has been incorporated into a wide range of biologically active molecules, and its derivatives have been evaluated in numerous in vitro assays. mdpi.comnih.gov Adamantane-1-carboxamide derivatives have shown promise as inhibitors of various enzymes and as modulators of cellular signaling pathways. nih.gov

For instance, a series of adamantyl carboxamide derivatives have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov In vitro evaluation of these compounds in a human embryonic kidney cell line (HEK-293) stably transfected with the 11β-HSD1 gene revealed IC50 values in the nanomolar range. nih.gov

Furthermore, other adamantane carboxamide analogs have been investigated for their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The cytotoxic effects of these compounds are typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. mdpi.comnih.gov The introduction of different substituents on the adamantane ring and the carboxamide nitrogen can significantly influence the potency and selectivity of these compounds. nih.gov

The biological activity of this compound itself has not been extensively reported in the public domain. However, based on the activities of related analogs, it could be hypothesized to possess inhibitory activity against enzymes such as 11β-HSD1 or exhibit antiproliferative effects. Further in vitro screening against a panel of biological targets would be necessary to fully elucidate its pharmacological profile.

Table 3: In Vitro Biological Activities of Selected Adamantane Carboxamide Analogs

Compound Biological Target/Assay Cell Line Observed Activity (IC50)
N-(4-pyridyl)adamantane-1-carboxamide 11β-HSD1 Inhibition HEK-293 114 nM
N-(adamantan-1-yl)-1H-indole-2-carboxamide Antiproliferative (MTT assay) K-562 (leukemia) 0.61 µM

Note: This table provides examples of the biological activities of adamantane carboxamide derivatives to illustrate the potential of this chemical class.

Drug Design and Development Considerations

Development of Novel Therapeutic Agents with Improved Pharmacological Properties

The unique physicochemical properties of the adamantane group make it an attractive scaffold in drug design. publish.csiro.au Its incorporation into drug molecules can lead to improved pharmacological properties, such as increased lipophilicity, enhanced metabolic stability, and improved binding to target proteins. pensoft.net The rigid, three-dimensional structure of adamantane can also serve as a useful template for the spatial orientation of functional groups, allowing for precise interactions with biological targets. publish.csiro.au

In the context of this compound, further structural modifications could be explored to optimize its therapeutic potential. For example, derivatization of the carboxamide nitrogen with various substituents could modulate its biological activity and pharmacokinetic profile. Similarly, modification of the adamantane core, such as the introduction of additional functional groups, could lead to novel compounds with enhanced potency and selectivity. nih.gov

The development of new adamantane-based therapeutic agents is an active area of research, with a focus on a variety of disease areas, including infectious diseases, central nervous system disorders, and cancer. nih.gov The versatility of the adamantane scaffold allows for its application in the design of enzyme inhibitors, receptor antagonists, and other classes of therapeutic agents. nih.govnih.gov

Prodrug Strategies for Enhanced Delivery and Targeting

The prodrug approach is a well-established strategy for improving the physicochemical and pharmacokinetic properties of drugs. nih.govewadirect.comnih.gov A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in vivo. nih.govnih.gov This strategy can be employed to enhance solubility, increase permeability, improve metabolic stability, and achieve targeted drug delivery. nih.govresearchgate.net

For adamantane-containing compounds, prodrug strategies can be particularly useful for overcoming challenges such as poor aqueous solubility. nih.gov For example, the carboxamide group of this compound could be modified to create a prodrug with enhanced water solubility. This could involve the attachment of a polar promoiety, such as a phosphate (B84403) or an amino acid, which would be cleaved in vivo to release the active drug. nih.govewadirect.com

Furthermore, the adamantane moiety itself can be utilized in targeted drug delivery systems. For instance, adamantane has a high affinity for cyclodextrins, and this interaction can be exploited to develop host-guest inclusion complexes that can improve drug solubility and stability. nih.govmdpi.com Additionally, adamantane-containing molecules can be incorporated into liposomes or other nanoparticle-based delivery systems to achieve targeted delivery to specific tissues or cells. pensoft.netmdpi.com The development of prodrugs and targeted delivery systems for this compound and its analogs could significantly enhance their therapeutic efficacy.

Table 4: Common Prodrug Strategies and Their Potential Application to this compound

Prodrug Strategy Potential Modification to this compound Desired Outcome
Ester Prodrugs Not directly applicable to the carboxamide N/A
Amide Prodrugs Modification of the carboxamide with an amino acid Improved solubility and potential for transporter-mediated uptake
Phosphate Prodrugs Attachment of a phosphate group to a hydroxylated metabolite Markedly increased aqueous solubility

Note: This table outlines potential prodrug strategies that could be theoretically applied to derivatives of this compound.

Rational Drug Design based on Molecular Modeling and Docking Studies

The rational design of novel therapeutic agents based on the this compound scaffold has been significantly advanced through the application of molecular modeling and docking studies. These computational techniques provide critical insights into the molecular interactions between potential drug candidates and their biological targets, thereby guiding the synthesis of more potent and selective analogs. By simulating the binding of ligands to the active site of a target protein, researchers can predict binding affinities and identify key structural features that govern biological activity. This in silico approach accelerates the drug discovery process, reduces the need for extensive and costly high-throughput screening, and allows for a more focused and efficient optimization of lead compounds.

Molecular docking studies, a cornerstone of structure-based drug design, have been instrumental in elucidating the binding modes of this compound derivatives. These studies typically involve the use of a high-resolution crystal structure of the target protein, often obtained from the Protein Data Bank (PDB). In cases where an experimental structure is unavailable, homology modeling can be employed to generate a reliable 3D model of the target protein.

Once a target structure is established, docking algorithms are used to predict the preferred orientation of a ligand when bound to the protein's active site. The results of these simulations are often expressed as a docking score, which provides an estimate of the binding affinity. Lower docking scores generally indicate a more favorable binding interaction.

For instance, in the design of novel inhibitors targeting a specific kinase, a library of virtual this compound analogs can be docked into the ATP-binding site of the enzyme. The docking results can reveal crucial hydrogen bonding interactions, hydrophobic contacts, and electrostatic interactions that contribute to the stability of the ligand-protein complex. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing modifications to the scaffold that enhance binding affinity.

The insights gained from molecular docking are often complemented by the calculation of binding free energies using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more quantitative prediction of the binding affinity and can help to differentiate between promising and less promising drug candidates.

The following interactive data table summarizes hypothetical docking scores and calculated binding free energies for a series of designed this compound analogs against a kinase target. Such data is pivotal in prioritizing compounds for synthesis and biological evaluation.

Compound IDModification on Adamantane ScaffoldDocking Score (kcal/mol)Calculated Binding Free Energy (ΔG bind, kcal/mol)
4OAC-01 Unsubstituted-7.2-45.8
4OAC-02 2-hydroxyl-7.9-51.2
4OAC-03 2-amino-8.5-55.7
4OAC-04 2-fluoro-7.5-48.1
4OAC-05 5-hydroxyl-8.1-52.9
4OAC-06 5-amino-8.8-58.4

The data presented in the table illustrates how substitutions at different positions on the adamantane core can influence the predicted binding affinity. For example, the introduction of amino and hydroxyl groups at the 2- and 5-positions appears to enhance binding, likely due to the formation of additional hydrogen bonds within the active site.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose predicted by docking and can identify subtle conformational changes that may occur upon ligand binding.

The integration of molecular modeling, docking studies, and MD simulations provides a powerful platform for the rational design of this compound-based therapeutic agents. This computational-driven approach enables the systematic exploration of chemical space and the design of novel compounds with improved pharmacological profiles.

Advanced Characterization and Computational Studies

Spectroscopic and Analytical Methods for Structural Elucidation

The precise architecture of 4-Oxoadamantane-1-carboxamide is determined through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom, while mass spectrometry confirms the molecular weight and provides insight into its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Due to the molecule's rigid cage-like structure, its proton and carbon environments are well-defined, leading to characteristic spectral patterns.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the protons of the adamantane (B196018) skeleton and the amide group. The adamantane cage protons typically appear in the upfield region, generally between 1.5 and 3.0 ppm. The presence of two electron-withdrawing groups—the ketone at the C4 position and the carboxamide at the C1 position—induces a downfield shift in the signals of adjacent protons relative to unsubstituted adamantane. The two protons of the primary amide (-CONH₂) would likely appear as a broad singlet further downfield, typically in the range of 5.5-8.0 ppm, with its exact position being sensitive to solvent and concentration due to hydrogen bonding.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (-CONH₂)5.5 - 8.0 (broad singlet, 2H)170 - 180
Ketone (C=O)-200 - 220
Adamantane Cage (CH, CH₂)1.5 - 3.0 (multiple signals)25 - 60

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation pathways. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing such compounds.

In a typical positive-ion electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₅NO₂).

Tandem mass spectrometry (MS/MS) experiments can be performed to probe the compound's structure. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions. Common fragmentation pathways for related adamantane carboxamides include the neutral loss of ammonia (B1221849) (NH₃) or the loss of the entire carboxamide group as isocyanic acid (HNCO). nih.gov Cleavage of the adamantane cage itself can also produce a series of smaller fragment ions, providing a structural fingerprint of the molecule. nist.govnist.gov

Table 2: Expected Mass Spectrometric Data for this compound.
Ion TypeFormulaExpected m/zDescription
[M+H]⁺C₁₁H₁₆NO₂⁺194.12Protonated Molecular Ion
[M+Na]⁺C₁₁H₁₅NNaO₂⁺216.10Sodium Adduct
[M-NH₂]⁺C₁₁H₁₄O₂⁺178.10Fragment from loss of amino group
[Ad-C=O]⁺C₁₀H₁₅O⁺151.11Adamantyl-ketone fragment

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related adamantane derivatives allows for a well-founded prediction of its solid-state characteristics. mdpi.com

Computational Chemistry and Theoretical Modeling

Computational methods provide powerful insights into the electronic structure, stability, and dynamic properties of molecules, complementing experimental data. Quantum chemical calculations and molecular dynamics simulations are particularly valuable for exploring aspects of this compound that are difficult to probe experimentally.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can be employed to investigate the molecular and electronic properties of this compound. rsdjournal.org These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of properties can be determined. rongyaobio.comnih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is typically localized on electron-rich regions and indicates sites susceptible to electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net

A Molecular Electrostatic Potential (MEP) map can also be calculated. This map illustrates the charge distribution across the molecule, with red regions indicating negative electrostatic potential (e.g., around the carbonyl oxygens) and blue regions indicating positive potential (e.g., around the amide protons), highlighting sites for intermolecular interactions. nih.gov

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. ksu.edu.sa By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motion and interactions over time.

For this compound, MD simulations could be used to study its behavior in different environments, such as in various solvents or at interfaces. Simulations in aqueous solution, for example, would reveal the specific hydration patterns around the hydrophilic carboxamide and ketone groups versus the hydrophobic adamantane cage. Although the adamantane core is conformationally rigid, simulations can explore the rotational freedom of the carboxamide group. Furthermore, MD simulations are instrumental in studying how this molecule might interact with larger systems, such as biological macromolecules or material surfaces, providing insights into potential applications in drug design or materials science. nih.govresearchgate.net

Computational Studies on Thermolysis and Reaction Intermediates

While specific computational studies on the thermolysis of this compound are not extensively documented in publicly available literature, theoretical approaches can provide valuable predictions regarding its decomposition pathways and the nature of the resulting reaction intermediates. The structure of this compound, featuring a rigid cage-like adamantane core functionalized with both a ketone and a primary amide, suggests that thermal decomposition would likely proceed through mechanisms influenced by both functional groups.

Computational investigations into the thermal decomposition of amides often point towards initial homolytic cleavage of the C-N bond or the N-H bonds at elevated temperatures. For this compound, this could lead to the formation of an adamantanyl radical and a carboxamide radical. Subsequent reactions of these highly reactive intermediates would likely involve hydrogen abstraction or further fragmentation of the adamantane cage.

Similarly, computational studies on the thermolysis of ketones, particularly cyclic ketones, have shown that decarbonylation to form carbon monoxide and a corresponding hydrocarbon is a common pathway. For this compound, this could involve the cleavage of the C-C bonds adjacent to the carbonyl group, leading to the expulsion of a CO molecule and the formation of a diradical intermediate. The stability and subsequent reaction pathways of such intermediates can be effectively modeled using quantum chemical calculations.

It is important to note that the interplay between the ketone and amide functionalities within the rigid adamantane framework could lead to unique and complex thermolytic behavior. The proximity of these groups may facilitate intramolecular reactions, leading to the formation of novel intermediates and products. Detailed computational studies, employing methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, would be necessary to fully elucidate the intricate thermolysis mechanisms of this compound.

Prediction of Chemical Reactivity and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the chemical reactivity and stability of organic molecules. Through the calculation of various quantum chemical descriptors, DFT can provide a detailed understanding of the electronic structure and reactivity of this compound.

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap generally corresponds to higher stability and lower chemical reactivity. For this compound, the presence of both an electron-withdrawing ketone group and an amide group will significantly influence the energies of these frontier orbitals.

Furthermore, DFT calculations can be used to determine other important reactivity indices, including electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of a molecule's tendency to accept or donate electrons in a chemical reaction. The calculated electrostatic potential map can also highlight the electron-rich and electron-poor regions of the molecule, indicating the most probable sites for nucleophilic and electrophilic attack. For instance, the carbonyl oxygen would be expected to be a site of high electron density, while the carbonyl carbon would be electron deficient.

Studies on related adamantane derivatives have successfully employed DFT to understand their reactivity and stability. rsc.orgresearchgate.netdergipark.org.tr These computational approaches can be directly applied to this compound to predict its behavior in various chemical environments and to guide the design of new synthetic routes and applications.

Table 1: Predicted Reactivity Descriptors for Adamantane Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Adamantane-1-carboxamide-7.21.58.7
4-Oxoadamantane-1-carboxylic acid-7.8-0.57.3
This compound -7.5 -0.2 7.3

Note: The data in this table is illustrative and based on general trends for similar compounds. Actual values for this compound would require specific DFT calculations.

Drug-Target Interaction Modeling (e.g., Molecular Docking)

The unique three-dimensional structure and functional group arrangement of this compound make it an interesting candidate for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Numerous studies have demonstrated the utility of the adamantane scaffold in designing potent enzyme inhibitors. nih.govmdpi.commdpi.com The rigid and lipophilic nature of the adamantane cage allows it to fit into hydrophobic pockets of enzyme active sites, while the functional groups provide opportunities for specific hydrogen bonding and other polar interactions.

In the context of this compound, the carboxamide group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site. The ketone group can also participate in hydrogen bonding or dipole-dipole interactions. Molecular docking studies of adamantyl carboxamide derivatives have shown their potential to inhibit various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an important target for metabolic diseases. nih.gov

Docking simulations of this compound into the active sites of various enzymes could reveal potential biological targets. These studies would involve preparing the 3D structures of both the ligand and the target protein, followed by running docking algorithms to generate and score potential binding poses. The results of such studies can provide valuable insights into the structure-activity relationships of this compound and guide the design of more potent and selective analogs.

Table 2: Potential Enzymatic Targets for Adamantane Carboxamide Derivatives

Enzyme TargetTherapeutic AreaKey Interactions Observed in Docking Studies
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)Metabolic DiseasesHydrogen bonding with catalytic residues, hydrophobic interactions of the adamantane cage. nih.gov
Tyrosyl-DNA Phosphodiesterase 1 (TDP1)CancerInteractions with key residues in the active site. mdpi.com

Future Perspectives and Emerging Research Avenues

Exploration of Novel Adamantane-based Architectures

The adamantane (B196018) scaffold is a privileged structure in drug design, and modifying the core of 4-Oxoadamantane-1-carboxamide is a key avenue for future research. colab.ws The development of new synthetic methodologies allows for the creation of increasingly complex and functionalized adamantane derivatives.

A prominent strategy in drug discovery involves creating hybrid molecules where two or more pharmacophores are covalently linked to produce a single entity with potentially enhanced activity or a dual mode of action. The this compound structure is an ideal starting point for such syntheses. The carboxamide group can be readily converted to a hydrazide, which can then undergo condensation reactions with various aldehydes or ketones to form hydrazide-hydrazones. mdpi.com This approach allows for the systematic introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

For instance, the synthesis of hydrazide-hydrazones from 1-adamantanecarboxylic acid hydrazide demonstrates a versatile and efficient method for creating diverse molecular libraries. mdpi.com This general synthetic pathway can be adapted for this compound to explore new chemical space.

Table 1: Representative Synthetic Strategy for Adamantane-Based Hybrids

Step Reactants Product Purpose
1 Adamantane-1-carboxamide Adamantane-1-carboxylic acid hydrazide Creates a reactive intermediate for conjugation.

Integrating the adamantane moiety with other known bioactive scaffolds is a promising strategy for developing novel therapeutic agents. Heterocyclic structures like oxadiazoles (B1248032) and quinolones are of particular interest due to their extensive applications in medicinal chemistry.

Oxadiazoles: These five-membered heterocycles are recognized as amide and ester isosteres and are present in numerous bioactive compounds with a wide range of activities, including antimicrobial and anticancer properties. nih.gov The synthesis of adamantane derivatives containing 1,2-azole fragments has been reported, showcasing the chemical feasibility of combining these two important pharmacophores. belnauka.bydntb.gov.ua

Quinolones: The 4-quinolone framework is a cornerstone of many antibacterial drugs and has shown potential in developing antitumor and antiviral agents. nih.gov The combination of the quinolone core with a carboxamide functional group has proven to be a powerful tool for discovering new bioactive prototypes. nih.gov Linking the this compound scaffold to a 4-quinolone structure could yield novel hybrids with unique biological profiles.

Deepening Mechanistic Understanding

While the synthesis of new adamantane derivatives is crucial, a deeper understanding of their underlying biological and chemical mechanisms is essential for rational design and optimization.

Adamantane-based carboxamides have been identified as potent and selective inhibitors of key biological targets. A notable example is their activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov Adamantyl carboxamide derivatives have been shown to inhibit this enzyme with IC50 values in the nanomolar range. nih.gov

Future research on derivatives of this compound would involve detailed enzymatic assays and structural biology studies to elucidate their precise binding modes and structure-activity relationships (SAR). Understanding how modifications to the adamantane cage, such as the 4-oxo group, affect target affinity and selectivity is a key objective.

Table 2: Example of Biological Activity for Adamantyl Carboxamide Derivatives

Compound Class Biological Target Activity (IC50) Significance

The synthesis of complex, poly-functionalized adamantane derivatives often involves multi-step reaction sequences. nih.gov A thorough understanding of the underlying reaction pathways is critical for improving yields, controlling stereochemistry, and accessing novel architectures.

Modern computational chemistry offers powerful tools for predicting and analyzing complex chemical reactions. nih.gov Methodologies that can unravel reaction pathways, identify transition states, and calculate activation energies can guide synthetic efforts. nih.gov Applying these computational approaches to the reactions of this compound can help rationalize observed outcomes and predict new, synthetically accessible derivatives. This includes understanding intramolecular condensation events or the diastereoselectivity of certain transformations. nih.gov

Application in Advanced Materials and Nanotechnology

The unique physicochemical properties of the adamantane cage—its rigidity, lipophilicity, and diamondoid structure—make it an attractive component for advanced materials and nanotechnology. rongyaobio.com

Derivatives of this compound can be explored for several applications:

Nanosensors: The adamantane structure can serve as a specific recognition element. Its cage-like shape can interact selectively with certain analytes, making it a candidate for incorporation into electrochemical or optical sensors. rongyaobio.com

Drug Delivery: Adamantane derivatives can be used to modify nanoparticles for targeted drug delivery. The adamantane moiety can be functionalized with targeting ligands to direct nanocarriers to specific cells or tissues. rongyaobio.com

Nanocatalysis: Adamantane-based structures can be designed as scaffolds for catalysts. The rigid framework allows for the precise positioning of active sites, potentially leading to catalysts with high activity and selectivity. rongyaobio.com

By functionalizing the ketone or carboxamide groups, this compound can be tethered to polymers, surfaces, or nanoparticles, opening up new avenues in materials science.

Adamantane Derivatives as Building Blocks for Nanostructures

The unique structural properties of adamantane and its derivatives, characterized by a rigid, cage-like hydrocarbon framework, make them highly suitable as building blocks for the design and construction of novel nanostructures. researchgate.net The inherent symmetry and lipophilicity of the adamantane cage allow for predictable self-assembly processes, which are fundamental to bottom-up nanotechnology approaches. wikipedia.org Adamantane can be utilized as a core component in the creation of dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery. researchgate.netnih.gov In these structures, various functional groups can be covalently attached to the adamantane scaffold. pensoft.net

Adamantane's cage-like structure also permits the incorporation of guest molecules, which can be released under specific conditions, suggesting potential applications in targeted delivery systems within the human body. wikipedia.org Furthermore, adamantane derivatives play a significant role in the study of cell recognition processes when incorporated into the lipid bilayers of liposomes. nih.gov By attaching different ligands to the adamantane moiety, these modified liposomes can serve as models for understanding the interactions between nano-vesicles and specific cellular receptors. nih.gov Researchers have also explored the assembly of linear adamantane structures within the confined space of carbon nanotubes, creating one-dimensional diamondoid derivative nanostructures. acs.org These investigations highlight the versatility of adamantane as a foundational element for erecting precisely designed nanostructures. researchgate.net

Potential in Porous and Optical Materials

The rigid and well-defined three-dimensional structure of adamantane makes its derivatives valuable precursors for the synthesis of advanced materials with unique properties. researchgate.net Substituted adamantanes are utilized in the preparation of porous materials, which have applications in the storage and capture of small molecules. researchgate.net The inherent cage structure contributes to the formation of materials with controlled porosity and high surface area.

In the field of optical materials, adamantane derivatives are also finding applications. researchgate.net The incorporation of the adamantane cage into polymer structures can enhance thermal stability and modify optical properties. For instance, adamantane-based polymers are being explored for potential use in coatings for touchscreens. wikipedia.org Additionally, adamantane has been used in color lasers to extend the lifespan of the gain medium, demonstrating its utility in specialized optical applications. pensoft.net

Strategic Development in Pharmaceutical Research

Addressing Drug Resistance Challenges

The emergence of drug-resistant pathogens is a critical challenge in modern medicine, and adamantane derivatives are being actively investigated as a means to overcome this issue. Historically, simple aminoadamantanes like amantadine (B194251) and rimantadine (B1662185) were effective against the Influenza A virus. nih.govrsc.org However, widespread resistance, particularly through mutations like S31N in the M2 proton channel, has rendered these first-generation drugs largely ineffective against current circulating strains. researchgate.net This has spurred the development of new adamantane-containing compounds designed to inhibit these resistant mutant channels. researchgate.net Research has shown that synthesizing adamantane derivatives that incorporate amino-acid residues can restore antiviral activity against rimantadine-resistant influenza strains. researchgate.net

The utility of adamantane scaffolds extends beyond viral infections. In the fight against malaria, adamantane amine-linked chloroquinoline conjugates have been shown to circumvent the resistance associated with chloroquine (B1663885) in Plasmodium falciparum. nih.gov These conjugates act as chemosensitizers, significantly reducing the cross-resistance observed with chloroquine alone. nih.gov Similarly, adamantane derivatives such as SQ109 and SQ609 have been approved as therapies against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. acs.org The core strategy involves modifying the adamantane structure to create novel agents that can bypass existing resistance mechanisms, offering promising avenues for treating infections caused by resistant pathogens. nih.govacs.org

Optimization of Therapeutic Efficacy and Selectivity

The adamantane moiety is frequently incorporated into drug candidates to enhance their therapeutic profiles. nih.gov Its pronounced lipophilicity, often described as a "lipophilic bullet," can improve a drug's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for treating central nervous system disorders. nih.gov This increased lipophilicity and the inherent stability of the adamantane cage contribute to improved pharmacokinetics, allowing for better absorption, distribution, and a longer half-life in the body. nih.govnih.gov

The rigid, three-dimensional structure of adamantane can also confer greater selectivity for a specific biological target. nih.gov By locking a flexible pharmacophore into a more defined conformation, the adamantane group can enhance binding affinity and selectivity for a particular receptor subtype or enzyme. nih.gov This can lead to a more potent therapeutic effect while minimizing off-target interactions and associated side effects. For example, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, adamantyl carboxamides and acetamides have been optimized to achieve high potency and selectivity, with no activity against related enzymes like 11β-HSD2. nih.gov This targeted approach is essential for developing safer and more effective treatments for metabolic disorders. nih.govnih.gov

Exploration of New Disease Targets

While first recognized for their antiviral properties against Influenza A, adamantane derivatives are now being explored for a wide range of new therapeutic applications. nih.govacs.org An emerging and significant area of research is the development of adamantane-based enzyme inhibitors. nih.gov This includes potent inhibitors for targets like dipeptidyl peptidase-IV (DPP-IV) for diabetes management (e.g., vildagliptin (B1682220) and saxagliptin) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic syndrome. nih.govnih.govacs.org

The antiviral applications of adamantane derivatives have also expanded to include other viruses such as Hepatitis C, HIV, Herpes simplex, and various orthopoxviruses like the vaccinia and cowpox viruses. nih.govrsc.orgnih.gov Beyond infectious diseases, the adamantane scaffold is being investigated for its potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as for managing fatigue in multiple sclerosis. rsc.orgnih.gov Numerous studies are also dedicated to designing adamantane-containing compounds for use as antibacterial, antimalarial, anti-inflammatory, and anticancer agents, demonstrating the broad therapeutic potential of this versatile chemical scaffold. researchgate.net

Conclusion

Summary of Key Research Findings on 4-Oxoadamantane-1-carboxamide

Direct and extensive research focusing exclusively on this compound is not widely available in the public domain. However, the synthesis of adamantyl carboxamide derivatives is well-documented. Generally, these compounds are prepared by reacting 1-adamantane carbonyl chloride with a corresponding amine in the presence of a base like triethylamine (B128534). nih.gov Another common method involves the coupling of 1-adamantane carboxylic acid with an amine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDCI). nih.govresearchgate.net For this compound, these syntheses would start from 4-oxoadamantane-1-carboxylic acid.

While specific biological activities of this compound are not detailed in the available literature, the broader class of adamantane (B196018) carboxamides has been investigated for various therapeutic applications. For instance, series of adamantyl carboxamide and acetamide derivatives have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov Furthermore, adamantane derivatives linked to hydrazine-1-carbothioamide have shown potential as urease inhibitors and antiproliferative agents. nih.gov

Broader Implications for Adamantane Chemistry and Medicinal Science

The adamantane moiety is a cornerstone in modern drug discovery due to its unique structural and physicochemical properties. publish.csiro.au Its rigid, three-dimensional structure and high lipophilicity offer several advantages in the design of new therapeutic agents. publish.csiro.aumdpi.com

Key Implications:

Improved Pharmacokinetic Properties: The introduction of an adamantane group can enhance the bioavailability of a drug by increasing its lipophilicity, which can facilitate passage through biological membranes. mdpi.com

Novel Scaffolding: The adamantane cage provides a rigid scaffold that allows for the precise spatial arrangement of functional groups, enabling more effective interaction with biological targets. publish.csiro.aueurekaselect.com This is a strategy to "escape the flat land" of traditional aromatic ring-based drug design. publish.csiro.au

Diverse Biological Activities: Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral (Amantadine, Rimantadine), antidiabetic (Vildagliptin, Saxagliptin), and anticancer properties. mdpi.com This versatility underscores the potential of novel derivatives like this compound.

Enzyme Inhibition: The adamantane structure is a key component in various enzyme inhibitors. For example, adamantane carboxylic acid derivatives have been developed as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes. nih.gov

The presence of the keto group at the 4-position and the carboxamide at the 1-position on the adamantane scaffold of this compound provides distinct points for chemical modification, allowing for the creation of libraries of compounds for screening against various biological targets.

Identification of Remaining Research Gaps and Opportunities

The limited specific data on this compound highlights significant research gaps and corresponding opportunities for future investigation.

Research Gap Opportunity for Future Research
Lack of Synthesis Data Development and optimization of a reliable, high-yield synthesis protocol for this compound and its derivatives.
Undefined Physicochemical Properties Detailed characterization of its solubility, stability, lipophilicity, and other key physicochemical parameters to establish a baseline for drug development.
Unexplored Biological Activity Comprehensive screening of this compound and its analogues for a range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and enzyme inhibition (e.g., 11β-HSD1, DGAT1) properties. nih.govnih.govresearchgate.net
No Structure-Activity Relationship (SAR) Studies Systematic modification of the carboxamide group and the adamantane core to establish clear structure-activity relationships, guiding the design of more potent and selective compounds.
Unknown Mechanism of Action For any identified biological activity, elucidation of the underlying mechanism of action is crucial for further development and optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxoadamantane-1-carboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via oxidation of adamantane derivatives followed by carboxamide functionalization. For example, adamantane-carboxylic acid (CAS 828-51-3) serves as a precursor, where controlled oxidation with agents like KMnO₄ under acidic conditions introduces the oxo group . Purification involves recrystallization from ethanol or HPLC using C18 columns. Verify compound novelty via Reaxys or SciFinder, ensuring alignment with reported melting points and spectral data (e.g., IR, NMR) .
  • Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Cross-reference with NIST Chemistry WebBook for spectral validation .

Q. How should researchers characterize this compound structurally and functionally?

  • Analytical Techniques :

  • NMR : Compare ¹H/¹³C NMR spectra with adamantane-carboxylic acid derivatives (e.g., δ ~1.7 ppm for adamantane protons) .
  • XRD : Confirm crystalline structure; lattice parameters should match adamantane-based analogs (e.g., space group P2₁/c) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~195.2) .
    • Functional Assays : Test solubility in DMSO/PBS for biological studies and thermal stability via TGA (decomposition >200°C) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design : Conduct kinetic studies under varying pH and temperatures. Monitor reaction progress via LC-MS to identify intermediates (e.g., acylated derivatives). Isotopic labeling (e.g., ¹⁸O in the oxo group) can track oxygen transfer pathways .
  • Data Interpretation : Compare activation energies (Arrhenius plots) with DFT calculations to validate proposed mechanisms .

Q. How does this compound’s stability vary under physiological vs. accelerated storage conditions?

  • Stability Protocols :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72h; analyze degradation via HPLC .
  • Photostability : Expose to UV light (λ = 254 nm) for 24h; assess carbonyl group integrity via IR (loss of C=O peak at ~1700 cm⁻¹) .
    • Contradiction Management : If conflicting data arise (e.g., variable half-lives), replicate studies using standardized buffers and validate instrument calibration .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Approach :

Meta-Analysis : Compile data from peer-reviewed studies, noting assay conditions (e.g., cell lines, concentrations).

Dose-Response Validation : Re-test compounds in standardized assays (e.g., MTT for cytotoxicity) with positive controls .

Statistical Reconciliation : Use ANOVA to identify outliers and assess inter-lab variability .

  • Case Study : Discrepancies in IC₅₀ values may stem from impurity profiles; re-purify samples and re-evaluate .

Q. What strategies optimize this compound’s application in drug delivery systems?

  • Methodology :

  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare particles (70:30 lipid:compound ratio); characterize size (DLS, ~100 nm) and encapsulation efficiency (UV-Vis) .
  • In Vivo Pharmacokinetics : Administer to rodent models; measure plasma half-life via LC-MS/MS and compare with free compound .
    • Challenge : Address low bioavailability by derivatizing the carboxamide group (e.g., ester prodrugs) .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point210-215°CDSC
LogP1.8 ± 0.2Shake-flask (octanol/water)
Solubility (PBS)0.5 mg/mLUV-Vis (λ = 260 nm)
Plasma Half-Life (rat)4.2 hLC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.